

# Understanding the selectivity profile of CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CPI-1612 |           |
| Cat. No.:            | B8136425 | Get Quote |

An In-Depth Technical Guide to the Selectivity Profile of CPI-1612

#### Introduction

**CPI-1612** is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These enzymes, also known as KAT3A and KAT3B, are critical epigenetic regulators that catalyze the transfer of acetyl groups from acetyl-coenzyme A (AcCoA) to lysine residues on histone tails and other proteins.[1] This acetylation is a key mechanism for modulating chromatin structure and regulating gene transcription.[1] Dysregulation of EP300/CBP activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[1][3]

**CPI-1612** was developed as a structurally distinct, aminopyridine-based inhibitor that is competitive with acetyl-CoA.[4] It demonstrates superior potency in both biochemical and cellular assays compared to earlier generation inhibitors.[4] This guide provides a comprehensive overview of the selectivity profile of **CPI-1612**, detailing its on-target potency, cellular activity, and off-target liabilities, supported by experimental methodologies and pathway visualizations.

### **Mechanism of Action**

**CPI-1612** exerts its biological effects by directly inhibiting the catalytic HAT activity of EP300 and CBP. By binding to the acetyl-CoA pocket, it prevents the acetylation of key histone residues, such as H3K18 and H3K27.[1][5] The reduction of these activating marks on chromatin leads to a more condensed chromatin state, suppressing the expression of target



genes and ultimately inhibiting the proliferation of cancer cells dependent on EP300/CBP activity.[1][4]





Click to download full resolution via product page

Diagram 1. CPI-1612 Mechanism of Action.

# **Quantitative Selectivity Profile**

The selectivity of **CPI-1612** has been characterized through a series of biochemical and cellular assays, demonstrating high potency against its intended targets and minimal activity against a wide range of off-targets.

## **Biochemical Potency**

**CPI-1612** potently inhibits the HAT activity of both full-length EP300 and CBP in the low- to sub-nanomolar range.[6][7] Its potency is influenced by the concentration of the competing substrate, acetyl-CoA.[5]

| Target Enzyme       | Assay Condition               | IC50 Value | Reference(s) |
|---------------------|-------------------------------|------------|--------------|
| EP300 (Full Length) | Scintillation Proximity Assay | <0.5 nM    | [6][7]       |
| EP300 (HAT Domain)  | -                             | 8.1 nM     | [6]          |
| CBP (Full Length)   | Scintillation Proximity Assay | 2.9 nM     | [6][7]       |

Table 1. Biochemical Potency of CPI-1612 against EP300/CBP.

# **Cellular Activity**

In cellular contexts, **CPI-1612** effectively engages its targets, leading to the inhibition of histone acetylation and subsequent anti-proliferative effects in sensitive cell lines.



| Assay Type           | Cell Line                  | Measurement           | Potency<br>(IC50/EC50/GI50) | Reference(s) |
|----------------------|----------------------------|-----------------------|-----------------------------|--------------|
| Target<br>Engagement | HCT-116                    | H3K18ac<br>Inhibition | 14 nM                       | [6]          |
| Cell Proliferation   | JEKO-1                     | Viability             | <7.9 nM                     | [6]          |
| Cell Proliferation   | ER+ Breast<br>Cancer Lines | Viability (GI50)      | <100 nM                     | [4]          |

Table 2. Cellular Activity of CPI-1612.

## **Off-Target Selectivity**

Comprehensive screening reveals a highly selective profile for **CPI-1612**. It shows no activity against other histone acetyltransferases and has a clean profile in broader safety screening panels.[1]



| Target/Panel               | Assay Type            | IC₅₀ Value       | Interpretation                                                | Reference(s) |
|----------------------------|-----------------------|------------------|---------------------------------------------------------------|--------------|
| HAT Panel                  | Biochemical           | No Inhibition    | Selective over Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2 | [1]          |
| Eurofins<br>Safety44 Panel | Binding/Enzymati<br>c | Minimal Activity | Devoid of significant off-target activity                     | [1]          |
| hERG                       | Binding               | 10.4 μΜ          | Weak Activity                                                 | [1][6]       |
| CYP2C8                     | Enzymatic             | 1.9 μΜ           | Moderate<br>Inhibition                                        | [1][6]       |
| CYP2C19                    | Enzymatic             | 2.7 μΜ           | Moderate<br>Inhibition                                        | [1][6]       |
| CYP2C9                     | Enzymatic             | 6.6 μΜ           | Weak Inhibition                                               |              |
| CYP2B6                     | Enzymatic             | 8.2 μΜ           | Weak Inhibition                                               |              |
| CYP2D6                     | Enzymatic             | 34 μΜ            | Negligible<br>Inhibition                                      |              |
| CYP1A2                     | Enzymatic             | >50 μM           | Negligible<br>Inhibition                                      |              |
| CYP3A4                     | Enzymatic             | >50 μM           | Negligible<br>Inhibition                                      |              |

Table 3. Off-Target Selectivity Profile of **CPI-1612**.

# **Experimental Protocols**

The data presented were generated using established and robust methodologies to assess inhibitor potency and selectivity.



# Biochemical HAT Activity Assay (Scintillation Proximity Assay)

The inhibitory activity of **CPI-1612** on EP300/CBP was primarily determined using a Scintillation Proximity Assay (SPA).[1][8] This method quantifies the enzymatic transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone peptide substrate.

#### Methodology:

- Reaction Setup: Purified, full-length EP300 or CBP enzyme is incubated with CPI-1612 at various concentrations in a multi-well plate.
- Enzymatic Reaction: The reaction is initiated by adding a biotinylated histone H3 peptide substrate and [3H]-acetyl-CoA.
- Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated histone peptide. When a [3H]-acetyl group is transferred to the peptide, the bead is brought into close proximity, generating a light signal that is detected by a scintillation counter.
- Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of CPI-1612. IC<sub>50</sub> values are calculated from the dose-response curve.





Click to download full resolution via product page

**Diagram 2.** Workflow for Biochemical Scintillation Proximity Assay.



### **Cellular Target Engagement and Proliferation Assays**

Cellular assays confirm that **CPI-1612** can access its target in a physiological setting and elicit a biological response.

#### Methodology:

- Cell Culture: Cancer cell lines (e.g., HCT-116, JEKO-1) are cultured under standard conditions.[8]
- Compound Treatment: Cells are treated with a range of **CPI-1612** concentrations for a specified duration (e.g., 3 hours for target engagement, 72+ hours for proliferation).[1][9]
- Endpoint Analysis:
  - Target Engagement (Histone Acetylation): Cell lysates are collected and analyzed for levels of specific acetylation marks (e.g., H3K18ac). This is often quantified using methods like Meso Scale Discovery (MSD), a highly sensitive immunoassay, or Western Blotting.[6]
     [10] EC<sub>50</sub> values are determined.
  - Cell Viability/Proliferation: The effect on cell growth is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell viability.[9] IC50 or Gl50 values are calculated.



Click to download full resolution via product page



**Diagram 3.** Workflow for Cellular Target Engagement and Viability Assays.

### In Vivo Xenograft Studies

The anti-tumor efficacy of CPI-1612 was evaluated in mouse xenograft models.

#### Methodology:

- Model: A B-cell lymphoma cell line, JEKO-1, which is sensitive to EP300/CBP inhibition, was
  used to establish tumors in mice.[1]
- Dosing: Once tumors were established, mice were treated with CPI-1612 (e.g., 0.5 mg/kg, orally, twice daily).[1][6]
- Efficacy Measurement: Tumor growth was monitored over time and compared to a vehicle-treated control group. Tumor growth inhibition (TGI) was calculated.[1]
- Pharmacodynamic Analysis: To confirm target engagement in vivo, levels of histone acetylation marks (H3K27ac in plasma, H3K18ac in tumor tissue) were measured and shown to be reduced upon treatment.[1][6]

## Conclusion

CPI-1612 is a highly potent and selective inhibitor of the EP300/CBP histone acetyltransferases. Its selectivity is robustly demonstrated through biochemical assays showing sub-nanomolar to low-nanomolar potency against its intended targets and a lack of activity against other HAT family members.[1][6] This on-target activity translates effectively to cellular models, where it inhibits histone acetylation and cell proliferation at low nanomolar concentrations.[6] Furthermore, broad off-target screening confirms its clean profile, with only weak to moderate interactions with a small number of CYP enzymes and hERG at concentrations significantly higher than its biological effective dose.[1] This well-defined selectivity profile makes CPI-1612 a valuable chemical probe for studying EP300/CBP biology and a promising candidate for therapeutic development.[4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Understanding the selectivity profile of CPI-1612]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8136425#understanding-the-selectivity-profile-of-cpi-1612]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com